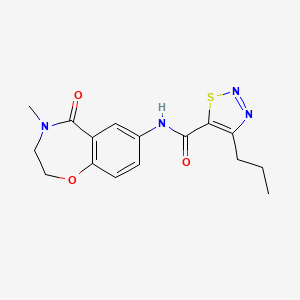

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-3-4-12-14(24-19-18-12)15(21)17-10-5-6-13-11(9-10)16(22)20(2)7-8-23-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJCEQOPUUNSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiadiazole Moiety: This step often involves the reaction of the benzoxazepine intermediate with a thiadiazole precursor under controlled conditions.

Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or tool compound for studying biological processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against pharmacologically active analogs, particularly those documented in pharmacopeial standards. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Heterocycle Diversity: The target compound’s 1,2,3-thiadiazole distinguishes it from cephalosporins (1,3,4-thiadiazole) and oxazolidinones (thiazole). In contrast, oxazolidinones (e.g., linezolid analogs) rely on thiazole/oxazolidinone synergy for ribosomal targeting .

Substituent Effects :

- The 4-propyl group on the thiadiazole may increase lipophilicity compared to methylthio substituents in cephalosporins, suggesting improved membrane penetration but possible metabolic instability .

- The benzoxazepin core, absent in other analogs, could confer CNS penetration or modulate off-target effects (e.g., reduced nephrotoxicity vs. cephalosporins) .

Therapeutic Implications: Cephalosporins with 1,3,4-thiadiazole groups (e.g., cefazolin analogs) exhibit broad-spectrum activity but face β-lactamase resistance. The target compound’s non-β-lactam structure may circumvent this . Oxazolidinones target Gram-positive pathogens; the benzoxazepin-thiadiazole hybrid might expand coverage to Gram-negative strains due to enhanced permeability .

Research Findings and Hypotheses

While direct activity data for the target compound is unavailable, structural analogs suggest plausible mechanisms:

- Antimicrobial Potential: The 1,2,3-thiadiazole’s sulfur atoms may disrupt bacterial metalloenzymes, akin to thiadiazole-containing antifungals .

- CNS Applications : Benzoxazepines modulate GABA receptors; the compound’s hybrid structure could dual-target microbial and neurological pathways .

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazepine moiety and a thiadiazole group. The presence of multiple functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 317.41 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has shown that compounds containing thiadiazole and benzoxazepine structures exhibit significant anticancer properties. Various studies have evaluated the cytotoxic effects of similar compounds against human cancer cell lines.

-

Cytotoxic Effects :

- A study demonstrated that thiadiazole derivatives exhibited potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 0.28 µg/mL to 0.52 µg/mL for certain derivatives .

- The compound's structure allows for interaction with cellular targets that are crucial for cancer cell survival and proliferation.

-

Mechanism of Action :

- The proposed mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds similar to the one have been shown to inhibit ERK1/2 kinase activity, leading to apoptosis in cancer cells .

- Additionally, SAR studies indicate that modifications on the benzoxazepine ring can enhance the compound's affinity for tubulin, disrupting microtubule dynamics and inducing cell cycle arrest .

-

Case Studies :

- In vitro studies have indicated that specific substitutions on the thiadiazole ring significantly affect the anticancer activity. For example, introducing electron-withdrawing groups has been correlated with increased potency against various cancer cell lines .

- A notable case involved a derivative exhibiting an IC₅₀ value of 8 µM against HCT116 colon cancer cells, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C4 | Enhances lipophilicity and bioavailability |

| Propyl chain at C4 | Modulates binding affinity |

| Thiadiazole moiety | Contributes to anticancer efficacy |

Q & A

Q. What are the recommended synthetic routes for N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling the benzoxazepine core with the thiadiazole-carboxamide moiety. Key steps include:

- Thiadiazole ring formation : Use cyclization reactions with thiourea derivatives under acidic conditions (e.g., H₂SO₄) .

- Amide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to link the benzoxazepine amine group to the thiadiazole-carboxylic acid .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the benzoxazepine and thiadiazole rings. For example, the methyl group at position 4 of the benzoxazepine appears as a singlet (~δ 1.8 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydro ring conformation) using single-crystal diffraction .

- HPLC-MS : Validate purity (>95%) and molecular weight (MW 401.45) with ESI-MS in positive ion mode .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA, PKC) due to structural similarity to kinase inhibitors. Use ADP-Glo™ assays with IC₅₀ calculations .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility pre-screening : Use shake-flask method in PBS (pH 7.4) to ensure bioavailability .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

Q. What computational strategies are effective for elucidating the mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1ATP). Prioritize residues with hydrogen bonds to the carboxamide group .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR modeling : Corporate substituent effects (e.g., propyl chain length) using MOE or Schrödinger .

Q. What are the key considerations for structural optimization to enhance selectivity?

Methodological Answer:

- Heterocycle substitution : Replace the thiadiazole with triazole or oxadiazole to modulate electron density. Monitor potency via kinase panel screens .

- Benzoxazepine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to improve metabolic stability .

- Prodrug strategies : Esterify the carboxamide to enhance permeability, followed by enzymatic hydrolysis studies .

Q. How can researchers address stability issues during long-term storage?

Methodological Answer:

Q. What advanced separation techniques are suitable for scaling up synthesis?

Methodological Answer:

- Membrane filtration : Use tangential flow filtration (TFF) to remove low-MW impurities (10 kDa cutoff) .

- Preparative SFC : Employ supercritical CO₂ with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Methodological Answer:

Q. What methodologies validate the compound’s role in multi-target drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.